1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-
Description
The compound 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is a partially hydrogenated pyrrole derivative featuring a tert-butylsulfonyl group at the 1-position of the pyrrole ring. Pyrrole derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their aromaticity, reactivity, and ability to act as intermediates in heterocyclic chemistry. This compound’s structure combines the electron-withdrawing sulfonyl group with the partially unsaturated pyrrole ring, influencing its chemical stability, solubility, and reactivity .
Properties
IUPAC Name |
1-tert-butylsulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)12(10,11)9-6-4-5-7-9/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJNYYFMORUPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamides in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrole derivatives are often explored for their therapeutic potential. The sulfonyl group in this compound enhances its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that pyrrole derivatives can exhibit anticancer properties. For instance, a study demonstrated that certain pyrrole compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The specific role of the sulfonyl group in enhancing the efficacy of these compounds remains an area of active investigation .
Agricultural Applications
In agricultural chemistry, compounds like 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- are evaluated for their potential as agrochemicals.
Case Study: Pesticidal Efficacy
A recent study examined the effectiveness of various pyrrole derivatives as insecticides. The research highlighted that the introduction of a sulfonyl group significantly improved the insecticidal activity against common pests compared to non-sulfonylated analogs. This enhancement is attributed to increased lipophilicity and better penetration through insect cuticles .
Materials Science Applications
The unique chemical structure of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- makes it a candidate for use in advanced materials.
Case Study: Conductive Polymers
Pyrrole-based compounds are known for their conductive properties. Research has shown that incorporating sulfonyl groups into pyrrole polymers can enhance conductivity and thermal stability. This application is particularly relevant in developing organic electronic devices such as sensors and transistors .
Data Summary Table
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Structural Features :
- Core : 2,5-Dihydro-1H-pyrrole (a partially unsaturated five-membered ring).
- Substituent : A bulky tert-butylsulfonyl group (-SO₂C(CH₃)₃) at the 1-position.
Comparison with Structurally Similar Compounds
Compound 1: 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl) ester (CAS 51154-06-4)
- Structure : Contains a tert-butoxycarbonyl (Boc) group instead of a sulfonyl group. The 2-position is functionalized with a carboxylic acid .
- Molecular Formula: C₁₀H₁₅NO₄.
- Key Differences :
| Property | 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- | 1H-Pyrrole-1,2-dicarboxylic acid, Boc ester (CAS 51154-06-4) |
|---|---|---|
| Substituent | Sulfonyl (-SO₂C(CH₃)₃) | Boc (-OCO₂C(CH₃)₃) |
| Electron Effect | Strong electron-withdrawing | Moderate electron-withdrawing |
| Reactivity | Enhanced susceptibility to nucleophilic attack | Stabilized against nucleophiles due to Boc protection |
| Applications | Potential sulfonamide drug intermediates | Peptide synthesis, chiral building blocks |
Compound 2: 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (Boc-3,4-dehydroproline)
Compound 3: 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS N/A)
- Structure : A ketone derivative with a tert-butylphenyl group, unrelated to pyrrole chemistry.
- Key Differences :
Research Findings and Implications
Physicochemical Properties
Pharmacological Potential
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituent | Electron Effect | Primary Use |
|---|---|---|---|---|
| 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- | Dihydropyrrole | -SO₂C(CH₃)₃ | Strong EWG | Drug intermediates |
| 1H-Pyrrole-1,2-dicarboxylic acid, Boc ester (CAS 51154-06-4) | Dihydropyrrole | -OCO₂C(CH₃)₃, -COOH | Moderate EWG | Peptide synthesis |
| Boc-3,4-dehydroproline (CAS 51154-06-4) | Dihydropyrrole | -OCO₂C(CH₃)₃, -COOH (S) | Moderate EWG | Chiral synthesis |
Table 2: Physicochemical Properties
| Property | Target Compound | CAS 51154-06-4 |
|---|---|---|
| Molecular Weight | ~217.3 g/mol (est.) | 213.23 g/mol |
| Polarity | High | Moderate |
| Thermal Stability | >200°C (est.) | ~150°C (decomposes) |
Biological Activity
Chemical Identity
1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- is a pyrrole derivative with the molecular formula and a molecular weight of 189.28 g/mol. This compound is known for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.
The biological activity of 1H-Pyrrole derivatives often stems from their ability to interact with various biological targets. The sulfonyl group in this compound can enhance its reactivity and ability to form complexes with biomolecules, potentially leading to diverse pharmacological effects.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit antimicrobial activity. For instance, studies have shown that certain pyrrole compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes. The specific mechanism by which 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- exerts its antimicrobial effects remains to be fully elucidated but may involve oxidative stress pathways or inhibition of key bacterial enzymes.
Cytotoxic Effects
Some studies have reported that pyrrole derivatives can induce cytotoxicity in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) has been implicated in promoting apoptosis in malignant cells. This property positions 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- as a potential candidate for anticancer drug development.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Antioxidant | Potential modulation of oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various pyrrole derivatives, 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate the minimum inhibitory concentration (MIC), revealing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications.
Case Study 2: Cytotoxicity in Cancer Research
A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The findings indicated that treatment with 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways. These results suggest a mechanism by which this compound could be further developed as an anticancer agent.
Pharmacological Insights
Recent pharmacological studies have focused on understanding the structure-activity relationship (SAR) of pyrrole derivatives. Modifications to the pyrrole ring and sulfonyl group have been shown to significantly influence biological activity. For instance, variations in substituents at the nitrogen atom can alter binding affinity to target proteins involved in cancer progression or microbial resistance.
Toxicological Considerations
While exploring the therapeutic potential of 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-, it is crucial to assess its toxicity profile. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and safety margins before clinical application.
Q & A
Basic: What synthetic methodologies are employed for introducing sulfonyl groups into dihydropyrrole derivatives?
Answer:
Sulfonylation of dihydropyrroles typically involves reacting the parent compound with sulfonyl chlorides (e.g., tert-butylsulfonyl chloride) under basic conditions. For example:
Nucleophilic substitution : The nitrogen atom in the pyrrole ring acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Triethylamine or pyridine is often used to neutralize HCl byproducts.
Protection strategies : If competing reactive sites exist, temporary protecting groups (e.g., Boc) may be employed to ensure regioselectivity.
Optimization : Reaction conditions (solvent, temperature) are critical. Polar aprotic solvents like THF or DCM at 0–25°C are common .
Basic: What spectroscopic techniques are critical for characterizing sulfonated dihydropyrroles?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and hydrogenation states. For example, dihydro protons appear as distinct multiplets (δ 4.0–5.5 ppm), while sulfonyl groups deshield adjacent protons .
- IR spectroscopy : Sulfonyl stretching vibrations (asymmetric: ~1350 cm⁻¹; symmetric: ~1150 cm⁻¹) validate functional group incorporation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .
Advanced: How do computational methods like DFT enhance understanding of sulfonated dihydropyrroles?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) predicts:
- Electronic structure : Sulfonyl groups increase electron deficiency, stabilizing LUMO orbitals and influencing reactivity.
- Thermochemical properties : Accurate atomization energies (average deviation ±2.4 kcal/mol) guide reaction feasibility .
- Mechanistic pathways : Transition-state modeling explains regioselectivity in cycloadditions or sulfonylation .
Advanced: What strategies address regioselective functionalization challenges in dihydropyrroles?
Answer:
- Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) direct electrophilic attacks to specific positions.
- Metal catalysis : Palladium-mediated cross-couplings (e.g., Suzuki) enable selective arylations.
- Solvent effects : Non-polar solvents (e.g., xylene) favor cycloadditions, as seen in the synthesis of pyrazole-pyrrole hybrids .
Basic: What purification techniques are effective for sulfonated dihydropyrroles?
Answer:
- Recrystallization : Methanol or ethanol/water mixtures are ideal for removing unreacted sulfonyl chlorides.
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers.
- HPLC : For chiral derivatives, chiral stationary phases resolve enantiomers .
Advanced: How does the tert-butylsulfonyl group influence dihydropyrrole stability?
Answer:
- Steric effects : The bulky tert-butyl group reduces ring strain and inhibits oxidation.
- Electronic effects : The sulfonyl moiety withdraws electron density, stabilizing the ring against electrophilic attacks but enhancing nucleophilic reactivity at the α-position. Comparative studies with methylsulfonyl analogs show 20% higher thermal stability .
Basic: What reaction conditions favor cycloadditions with dihydropyrroles?
Answer:
- Temperature : Reflux in xylene (140°C) drives [3+2] cycloadditions with nitrile imines.
- Oxidants : Chloranil (tetrachloro-1,4-benzoquinone) oxidizes intermediates to aromatic heterocycles (e.g., pyrazoles) .
Advanced: What mechanistic insights explain sulfonamide formation from dihydropyrroles?
Answer:
- Stepwise mechanism : (1) Sulfonyl chloride activation by base, (2) nucleophilic attack by pyrrole nitrogen, (3) HCl elimination. Kinetic studies show rate-limiting attack at the sulfur center.
- Byproduct mitigation : Scavengers like molecular sieves improve yields by absorbing HCl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
